Deguelin

Description

Properties

IUPAC Name |

(1S,14S)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDAZKGHSNRHTD-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200231 | |

| Record name | Deguelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-17-8 | |

| Record name | Deguelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deguelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deguelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEGUELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5Z93K66IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

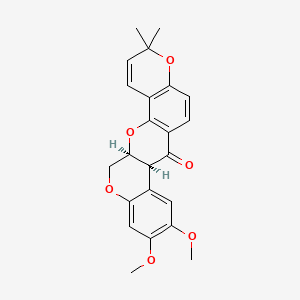

The chemical structure and properties of Deguelin as a rotenoid compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deguelin is a naturally occurring rotenoid, a class of heterocyclic organic compounds, found in several plant species, including those from the genera Derris, Lonchocarpus, and Tephrosia.[1][2][3] Historically used as an insecticide and piscicide, this compound has garnered significant attention in the scientific community for its potent anticancer properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanisms of action of this compound, with a focus on its potential as a therapeutic agent.

Chemical Structure and Properties

This compound is structurally similar to rotenone and is characterized by a rigid pentacyclic framework.[2] Its chemical formula is C₂₃H₂₂O₆, with a molar mass of 394.42 g/mol .[3][5]

Chemical Structure of this compound

Image of the chemical structure of this compound would be placed here in a real document.

(7aS,13aS)-9,10-Dimethoxy-3,3-dimethyl-13,13a-dihydro-3H-bis[6]benzopyrano[3,4-b:6',5'-e]pyran-7(7aH)-one [2][7]Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂O₆ | [3][5] |

| Molar Mass | 394.42 g/mol | [3][5] |

| Melting Point | 171 °C (340 °F; 444 K) | [3] |

| Solubility | Limited aqueous solubility. A derivative, SH-14, showed improved aqueous solubility. | [8][9] |

| Stability | Unstable when exposed to air and light, which can lead to decomposition. | [8] |

Biological Properties and Quantitative Data

This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It is known to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis and metastasis in various cancer models.[1][4][6] A key molecular mechanism is its role as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which disrupts cellular metabolism.[2][10][11]

In Vitro Antiproliferative Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Time (h) | Reference |

| A549 | Non-small cell lung cancer | 10.32 ± 1.21 | 24 | [1] |

| A549 | Non-small cell lung cancer | 7.11 ± 0.82 | 48 | [1] |

| A549 | Non-small cell lung cancer | 5.55 ± 0.42 | 72 | [1] |

| H1299 | Non-small cell lung cancer | IC₅₀ values also determined at 24, 48, and 72h | [1] | |

| MDA-MB-453 | Androgen receptor-positive breast cancer | 0.03 | [12] | |

| Other TNBC cell lines | Triple-negative breast cancer | 12-17 | [12] |

Pharmacokinetic Properties in Rats

| Parameter | Value | Dosing | Reference |

| Mean Residence Time | 6.98 h | 0.25 mg/kg (intravenous) or 4 mg/kg (intragastric) | [1] |

| Terminal Half-life | 9.26 h | 0.25 mg/kg (intravenous) or 4 mg/kg (intragastric) | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway

One of the most well-documented mechanisms of this compound is its inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][4][6] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation. This compound has been shown to inhibit PI3K activity, leading to decreased phosphorylation of Akt and subsequent downstream targets.[7]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][6] This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The specific effects of this compound on the MAPK pathway can be cell-type dependent.

NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival, is another target of this compound.[1][6] By inhibiting this pathway, this compound can suppress the expression of anti-apoptotic genes and promote cancer cell death.

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Wnt/β-catenin Pathway

Recent studies have indicated that this compound can modulate the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and cancer.[13] Alterations in this pathway by this compound can lead to decreased cancer cell proliferation.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols that have been used to investigate the effects of this compound.

Cell Proliferation Assay

-

Objective: To determine the effect of this compound on the proliferation of cancer cells.

-

Methodology:

-

Cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a specific density.

-

After allowing the cells to attach overnight, they are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.

-

The absorbance or fluorescence is measured using a plate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

-

Caption: A typical workflow for a cell proliferation assay with this compound.

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of specific proteins in signaling pathways.

-

Methodology:

-

Cells are treated with this compound for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives this compound via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

-

Synthesis and Extraction

This compound can be obtained through extraction from its natural plant sources or via chemical synthesis.[2] The extraction efficiency from plants can be low, making chemical synthesis an important alternative for large-scale production.[2] Several synthetic routes to produce this compound and its derivatives have been developed, which also allows for the creation of novel analogs with potentially improved efficacy and reduced toxicity.[8][14][15]

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anticancer activities. Its ability to modulate multiple key signaling pathways makes it an attractive candidate for further drug development. However, challenges such as its limited solubility and potential for toxicity need to be addressed.[1][8] The development of novel derivatives and drug delivery systems may help to overcome these limitations and unlock the full therapeutic potential of this potent rotenoid. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in clinical settings.

References

- 1. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Derivative of the Natural Agent this compound for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective activity of this compound identifies therapeutic targets for androgen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Concise Modular Asymmetric Synthesis of this compound, Tephrosin and Investigation into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Total synthesis of (−)-deguelin via an iterative pyran-ring formation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Exploring the anti-angiogenic effects of Deguelin in in vitro and in vivo models.

Technical Guide: The Anti-Angiogenic Properties of Deguelin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, progression, and metastasis.[1][2] The inhibition of angiogenesis has therefore emerged as a key strategy in cancer therapy. This compound, a natural rotenoid compound isolated from plants such as Mundulea sericea, has demonstrated significant anti-tumorigenic properties, including potent anti-angiogenic effects.[3][4] This technical guide provides a comprehensive overview of the anti-angiogenic activities of this compound, detailing its mechanisms of action as demonstrated in both in vitro and in vivo models. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

In Vitro Anti-Angiogenic Effects of this compound

This compound has been shown to directly inhibit several key processes in endothelial cells that are fundamental to angiogenesis. These include the proliferation, migration, invasion, and differentiation of human umbilical vein endothelial cells (HUVECs), which are a standard in vitro model for studying angiogenesis.[5][6]

Core In Vitro Activities:

-

Inhibition of Proliferation: this compound effectively suppresses the proliferation of endothelial cells, a crucial step for the expansion of the vascular network.[5][7] At therapeutic concentrations (0.01–1 μM), it can inhibit proliferation without inducing significant cytotoxicity or apoptosis in HUVECs.[7][8][9]

-

Suppression of Migration and Invasion: The migration of endothelial cells is essential for them to reach the site of neovascularization. This compound significantly inhibits VEGF-induced HUVEC migration and invasion in a dose-dependent manner.[5][6]

-

Inhibition of Capillary-Like Tube Formation: The final step of angiogenesis in vitro is the organization of endothelial cells into three-dimensional, capillary-like structures. This compound effectively disrupts this process, as demonstrated in tube formation assays on Matrigel™.[5][8]

Table 1: Summary of In Vitro Anti-Angiogenic Effects of this compound

| Assay Type | Model System | This compound Concentration | Key Quantitative Results | Citation(s) |

| Proliferation Assay | HUVECs | 0.01 - 1 µM | Effectively suppressed endothelial cell proliferation without cytotoxicity. | [7][9] |

| Migration Assay | VEGF-induced HUVECs | Dose-dependent | Significantly inhibited chemotactic motility. | [5] |

| Invasion Assay | VEGF-induced HUVECs | Dose-dependent | Significantly inhibited invasion through a Transwell chamber. | [5] |

| Tube Formation Assay | HUVECs on Matrigel™ | Not specified | Effectively inhibited the formation of capillary-like structures. | [8] |

| Aortic Ring Assay | Chick Aortic Arch | 5 nmol | Significantly reduced the number of endothelial cell sprouts. | [1][3] |

In Vivo Anti-Angiogenic Effects of this compound

The anti-angiogenic activity of this compound observed in vitro has been substantiated by multiple in vivo models, confirming its potential as a therapeutic agent.

Core In Vivo Activities:

-

Chick Chorioallantoic Membrane (CAM) Assay: In the CAM model, a widely used system to study angiogenesis, this compound treatment suppressed the formation of new blood vessels.[1][3][8]

-

Matrigel™ Plug Assay: When mixed with Matrigel™ and pro-angiogenic factors and injected subcutaneously into mice, this compound was shown to inhibit vessel formation within the plug.[1]

-

Tumor Xenograft Models: In mouse xenograft models using various cancer cell lines (e.g., non-small cell lung cancer), oral administration of this compound significantly inhibited tumor growth and reduced tumor vascularization, as measured by microvessel density.[1][3][10] For example, treatment decreased tumor vascularization from 100% (control) to 58%.[3][4]

Table 2: Summary of In Vivo Anti-Angiogenic Effects of this compound

| Assay Type | Model System | This compound Dose | Key Quantitative Results | Citation(s) |

| CAM Assay | Chick Embryo | 1 nmol/egg | Reduced new vessel formation to 46.7 ± 3.33%. | [1][3] |

| Matrigel™ Plug Assay | Nude Mice | 10 nmol | Significantly inhibited vessel formation in the Matrigel plug. | [1] |

| Tumor Xenograft | H1299 Lung Cancer | 4 mg/kg (oral) | Inhibited tumor growth by 42.1% and significantly decreased microvessel density. | [1] |

| Tumor Xenograft | Generic | Not specified | Reduced tumor vessel number per high-power field from 100% to 58%. | [3][4] |

| Retinal Neovascularization | Oxygen-Induced Retinopathy (Mouse) | Intravitreal injection | Significantly reduces retinal neovascularization. | [7][9][11] |

| Choroidal Neovascularization | Laser-Induced (Mouse) | Intravitreal injection | Strongly suppressed laser-induced choroidal neovascularization. | [2][8] |

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-angiogenic effects by modulating several critical signaling pathways. Its primary mechanism involves the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that regulates the expression of many pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[1][9][10]

Key Molecular Targets:

-

HIF-1α Inhibition: this compound decreases the expression of HIF-1α protein under both normoxic and hypoxic conditions. It achieves this by inhibiting the de novo synthesis of the HIF-1α protein and by reducing the protein's half-life through the promotion of proteasome-mediated degradation.[1][10] This effect is linked to this compound's ability to inhibit Heat Shock Protein 90 (Hsp90), a chaperone protein required for HIF-1α stability.[3][4]

-

VEGF/VEGFR2 Axis Suppression: By downregulating HIF-1α, this compound subsequently suppresses the expression and secretion of its primary target, VEGF.[1][3][7] Furthermore, this compound has been shown to directly inhibit the VEGF receptor 2 (VEGFR2) signaling cascade in endothelial cells, blocking the activation of downstream effectors like Akt and ERK1/2.[5][6]

-

HGF/c-Met Pathway Inhibition: In the context of hepatocellular carcinoma, this compound has been found to suppress the Hepatocyte Growth Factor (HGF)-induced activation of the c-Met signaling pathway in cancer cells.[5][6][12] This inhibition leads to a reduction in the autocrine production of VEGF by the tumor cells themselves.[5][6]

-

PI3K/Akt Pathway Modulation: this compound is a known inhibitor of the PI3K/Akt pathway.[3][4] This pathway is crucial for endothelial cell survival and proliferation, and its inhibition contributes to this compound's overall anti-angiogenic and pro-apoptotic effects.[3][13]

Caption: this compound inhibits Hsp90, promoting HIF-1α degradation and reducing VEGF expression.

Caption: this compound inhibits both c-Met in cancer cells and VEGFR2 in endothelial cells.

Detailed Methodologies

This section provides generalized protocols for the key assays used to evaluate the anti-angiogenic effects of this compound, based on standard methodologies cited in the literature.

In Vitro Angiogenesis Assay Workflow

Caption: Standard workflow for assessing this compound's effects on HUVECs in vitro.

5.1.1 HUVEC Proliferation Assay

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded at a density of approximately 10,000 cells/well into 6-well or similar plates in complete endothelial growth medium.[14]

-

Treatment: After allowing cells to attach (typically 12-24 hours), the medium is replaced with a low-serum medium containing various concentrations of this compound. A positive control (e.g., VEGF) and a vehicle control (e.g., DMSO) are included.

-

Incubation: Cells are incubated for 24 to 72 hours.

-

Quantification: Cell proliferation is assessed by direct cell counting using a hemocytometer or an automated cell counter, or via colorimetric assays such as the MTT assay, which measures metabolic activity.[15]

5.1.2 Endothelial Cell Tube Formation Assay

-

Plate Coating: Wells of a 24- or 96-well plate are coated with a thin layer of growth factor-reduced Matrigel™ and allowed to polymerize at 37°C for 30-60 minutes.[16]

-

Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing the desired concentrations of this compound and/or angiogenic stimulants.[17] Approximately 10,000-15,000 cells are seeded onto the surface of the gelled Matrigel™.[17]

-

Incubation: Plates are incubated at 37°C for 4 to 18 hours to allow for the formation of capillary-like networks.[16]

-

Analysis: The formation of tubular structures is observed and photographed using a phase-contrast microscope.[18] Quantification is performed by measuring parameters such as the number of branch points, total tube length, or total tube area using imaging software.[19]

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

Caption: Standard workflow for assessing this compound's anti-angiogenic effect using the CAM model.

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.[20]

-

Windowing: On embryonic day 3 or 4, a small window is cut into the eggshell to expose the developing chorioallantoic membrane (CAM).[20][21] The window is sealed with tape, and the egg is returned to the incubator.

-

Treatment: On day 8-10, a sterile carrier (e.g., a small filter disk or a gelatin sponge) saturated with this compound solution (e.g., 1 nmol) is placed directly onto the CAM.[1] Control eggs receive the vehicle alone.

-

Re-incubation: The eggs are incubated for an additional 48-72 hours.

-

Analysis: The CAM is excised, placed on a petri dish, and photographed under a stereomicroscope. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring vessel density in the area surrounding the carrier disk.

Mouse Xenograft Angiogenesis Model

-

Cell Implantation: Cancer cells (e.g., H1299 non-small cell lung cancer cells) are harvested and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[22]

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 4 mg/kg daily) via oral gavage or another appropriate route.[1] The control group receives the vehicle. Body weight and tumor volume are monitored regularly.[22]

-

Endpoint Analysis: After a set period (e.g., 15 days), the mice are euthanized, and the tumors are excised and weighed.[1][22]

-

Vascularization Assessment: To assess angiogenesis, tumor tissues are fixed, sectioned, and subjected to immunohistochemistry (IHC) using an antibody against an endothelial cell marker, such as CD31.[1] Microvessel density (MVD) is then quantified by counting the number of stained vessels per high-power field under a microscope.

Conclusion

The collective evidence from a range of in vitro and in vivo models strongly establishes this compound as a potent inhibitor of angiogenesis. Its multifaceted mechanism of action, primarily centered on the inhibition of the Hsp90/HIF-1α/VEGF axis and direct suppression of crucial receptor tyrosine kinases like VEGFR2 and c-Met, makes it a compelling candidate for further development in cancer therapy.[1][3][5][6] The detailed data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and its derivatives as anti-angiogenic agents.

References

- 1. ovid.com [ovid.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound suppresses angiogenesis in human hepatocellular carcinoma by targeting HGF-c-Met pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses angiogenesis in human hepatocellular carcinoma by targeting HGF-c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits retinal neovascularization by down-regulation of HIF-1α in oxygen-induced retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiangiogenic effect of this compound on choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits retinal neovascularization by down-regulation of HIF-1alpha in oxygen-induced retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of novel antiangiogenic anticancer activities of this compound targeting hypoxia-inducible factor-1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. hereon.de [hereon.de]

- 15. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. corning.com [corning.com]

- 17. promocell.com [promocell.com]

- 18. ibidi.com [ibidi.com]

- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Chick Embryo Chorioallantoic Membrane In The Study Of Angiogenesis And Metastasis The Cam Assay In The Study Of Angiogenesis And Metastasis [jornadascyt2023.sanfrancisco.utn.edu.ar]

- 22. researchgate.net [researchgate.net]

Elucidating the impact of Deguelin on key signaling pathways such as PI3K/Akt and NF-κB.

An In-Depth Technical Guide to the Impact of Deguelin on PI3K/Akt and NF-κB Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring rotenoid found in plants such as Mundulea sericea, has garnered significant attention in the scientific community for its potent anti-tumorigenic properties.[1][2] This comprehensive technical guide elucidates the molecular mechanisms through which this compound exerts its effects, with a specific focus on two critical intracellular signaling pathways: Phosphatidylinositol 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB). Understanding the intricate interactions of this compound with these pathways is paramount for its development as a potential chemopreventive and therapeutic agent in oncology.

Impact on the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is a pivotal pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a frequent event in a wide array of human cancers, making it a prime target for anti-cancer drug development.

This compound has been extensively documented as a potent inhibitor of the PI3K/Akt pathway.[2][3][4][5][6] Its primary mechanism of action involves the inhibition of PI3K activity, which subsequently leads to a reduction in the phosphorylation and activation of Akt.[2][4][5] The downstream consequences of Akt inhibition by this compound are profound and multifaceted:

-

Induction of Apoptosis: By inhibiting Akt, this compound prevents the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and Bax. This allows these proteins to trigger the intrinsic apoptotic cascade, leading to programmed cell death.[2]

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, often at the G1/S or G2/M phase, by upregulating the expression of cell cycle inhibitors like p21, p27, and the tumor suppressor p53.[7]

-

Anti-Angiogenic Effects: The PI3K/Akt pathway is a key regulator of angiogenesis. This compound's inhibition of this pathway contributes to its anti-angiogenic properties by downregulating the expression of factors like Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[2]

Impact on the NF-κB Signaling Pathway

The NF-κB signaling pathway is a master regulator of the inflammatory response, immune function, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers, where it promotes chronic inflammation and protects tumor cells from apoptosis.

This compound has been identified as a potent inhibitor of the NF-κB pathway.[1][7][8][9] It exerts its inhibitory effects by targeting the IκB kinase (IKK) complex.[1] The sequence of events is as follows:

-

Inhibition of IKK Activation: this compound prevents the activation of the IKK complex, which is the upstream kinase responsible for phosphorylating the inhibitory IκBα protein.[1]

-

Stabilization of IκBα: By inhibiting IKK, this compound prevents the phosphorylation and subsequent proteasomal degradation of IκBα.[1][8]

-

Cytoplasmic Sequestration of NF-κB: As IκBα remains bound to the NF-κB (p65/p50) dimer, it is sequestered in an inactive state in the cytoplasm and cannot translocate to the nucleus.[7][9]

-

Downregulation of NF-κB Target Genes: The inhibition of NF-κB nuclear translocation leads to the downregulation of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, cFLIP), cytokines (e.g., IL-8), and proteins involved in invasion and metastasis (e.g., MMPs).[8]

Quantitative Data on this compound's Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines, demonstrating its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 Value | Duration of Treatment | Reference |

| A549 | Non-small cell lung cancer | 10.32 ± 1.21 µM | 24 h | [10] |

| A549 | Non-small cell lung cancer | 7.11 ± 0.82 µM | 48 h | [10] |

| A549 | Non-small cell lung cancer | 5.55 ± 0.42 µM | 72 h | [10] |

| H1299 | Non-small cell lung cancer | 5.95 ± 0.60 µM | 24 h | [10] |

| H1299 | Non-small cell lung cancer | 2.05 ± 0.18 µM | 48 h | [10] |

| H1299 | Non-small cell lung cancer | 0.58 ± 0.23 µM | 72 h | [10] |

| MGC-803 | Gastric cancer | 11.83 µM | 72 h | [10] |

| MKN-45 | Gastric cancer | 9.33 µM | 72 h | [10] |

| U266 | Multiple myeloma | 6 µmol/L | Not specified | [10] |

| HT-29 | Colon cancer | 4.32 x 10⁻⁸ M | Not specified | [10] |

| Raji | Burkitt's lymphoma | 21.61 nmol/L | 24 h | [11] |

| Raji | Burkitt's lymphoma | 17.07 nmol/L | 36 h | [11] |

| GH3 | Prolactinoma | 0.1518 µM | Not specified | [12] |

| MMQ | Prolactinoma | 0.2381 µM | Not specified | [12] |

Detailed Experimental Protocols

Western Blotting

Objective: To determine the expression and phosphorylation status of key proteins in the PI3K/Akt and NF-κB pathways following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for the specified duration.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, p-Akt, total IκBα, p-IκBα, total p65, p-p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of NF-κB in response to this compound treatment.

Methodology:

-

Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

This compound Treatment and Stimulation: After 24-48 hours, pre-treat the cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).[14][15]

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Experimental Workflow

References

- 1. This compound, an Akt inhibitor, suppresses IkappaBalpha kinase activation leading to suppression of NF-kappaB-regulated gene expression, potentiation of apoptosis, and inhibition of cellular invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]

- 4. Effects of this compound on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound, an Akt inhibitor, down-regulates NF-κB signaling and induces apoptosis in colon cancer cells and inhibits tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Attenuates Allergic Airway Inflammation via Inhibition of NF-κb Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits growth and prolactin synthesis in prolactinomas by targeting the PI3K/AKT/CREB3L1 pathway and ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. caymanchem.com [caymanchem.com]

The Rotenoid Deguelin: A Comprehensive Technical Guide to its Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deguelin, a naturally occurring rotenoid, has traversed a remarkable scientific journey from its origins as a component of botanical insecticides to its current status as a promising chemotherapeutic and chemopreventive agent. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted biological activities of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, a structured summary of quantitative data, and visual representations of its mechanisms of action.

Discovery and History

This compound is a natural isoflavone belonging to the rotenoid family of compounds.[1][2] Historically, it has been a constituent of extracts from various plants used as insecticides and piscicides (fish poisons).[2] It is primarily isolated from plant species belonging to the Leguminosae (Fabaceae) family, including:

While its use in traditional applications as an insecticide is long-standing, the focused scientific investigation into this compound's specific biological activities began to gain momentum in the late 20th century. Early research confirmed its insecticidal properties, but subsequent studies unveiled its potent anticancer activities, leading to a surge in research from the late 1990s onwards. This shift in focus has positioned this compound as a molecule of significant interest in oncology and drug discovery.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, with its anticancer effects being the most extensively studied. Its mechanisms of action are pleiotropic, targeting multiple key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Anticancer Activity

This compound demonstrates potent antiproliferative and pro-apoptotic effects across a wide range of cancer cell types. This is achieved through the modulation of several critical signaling pathways.

One of the primary mechanisms of this compound's anticancer activity is its inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial mediator of cell survival and proliferation.[4][7] this compound has been shown to inhibit PI3K activity, leading to a reduction in the phosphorylation of Akt (pAkt).[4][7] This deactivation of Akt, in turn, affects downstream targets, promoting apoptosis.[4]

Nuclear factor-κB (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation.[4] this compound has been shown to suppress the activation of NF-κB.[4] It can inhibit the activation of IKK, which is responsible for the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.[4] By preventing IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, inhibiting its transcriptional activity.[4]

This compound is a recognized inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins.[8][9][10] this compound binds to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[9][10] This leads to the proteasomal degradation of Hsp90 client proteins, including Akt, cyclin-dependent kinases, and hypoxia-inducible factor-1α (HIF-1α).[4][8]

This compound is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][11][12] This inhibition disrupts mitochondrial function, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can trigger apoptosis.[6]

This compound exhibits anti-angiogenic properties by targeting pathways such as the HIF-1α-VEGF signaling cascade.[4] By inhibiting Hsp90, this compound promotes the degradation of HIF-1α, a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4]

Neurotoxicity

It is important to note that due to its inhibition of mitochondrial complex I, this compound has been associated with potential neurotoxicity. Studies have shown that high doses or long-term exposure to this compound can lead to Parkinson's disease-like symptoms in animal models.[12] This aspect is a critical consideration in its therapeutic development.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |

| A549 | Lung Adenocarcinoma | 6.47 µM | 72 hours | [8] |

| HCT116 | Colorectal Cancer | 26.2 µM | Not Specified | [8] |

| SW620 | Colorectal Cancer | ~50 nM | 24-48 hours | [3] |

| RKO | Colorectal Cancer | ~10 µM | 24-48 hours | [3] |

| MDA-MB-231 | Breast Cancer | Growth inhibition at 1 µM | Not Specified | [13] |

| BT474 | Breast Cancer | Growth inhibition at 1 µM | Not Specified | [13] |

| MCF-7 | Breast Cancer | Growth inhibition at 1 µM | Not Specified | [13] |

| T47D | Breast Cancer | Growth inhibition at 1 µM | Not Specified | [13] |

| U266 | Multiple Myeloma | Growth inhibition at 6-18 µM | 24 hours | [2] |

| MPC-11 | Murine Myeloma | Inhibition at 3.2-400 ng/ml | 48 hours | [5] |

Table 2: In Vivo Antitumor Activity of this compound

| Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |

| Mammary Tumor | Rat | 33 µ g/rat | Not Specified | Decreased tumor incidence from 60% to 10% | [4] |

| Mammary Tumor | Rat | 330 µ g/rat | Not Specified | No tumors observed | [4] |

| Breast Cancer (MDA-MB-231 Xenograft) | Athymic Mice | 2 or 4 mg/kg (i.p.) | Daily | Significant reduction in tumor growth | [1] |

| Colorectal Cancer (SW620 Xenograft) | Nude Mice | Not Specified (Oral) | 12+ days | Significant suppression of tumor growth | [3] |

| Lung Cancer (NCI-H520 Xenograft) | Nude Mice | 4 mg/kg (Oral) | 3 weeks | Significant inhibition of tumor growth | [14] |

| Pancreatic Cancer (Orthotopic Model) | Not Specified | Not Specified | Not Specified | Suppression of tumor growth and metastasis | [15] |

| Various Xenografts (H1299, A549, UMSCC38, MKN45, PC-3) | Mice | 4 or 8 mg/kg (Oral) | 15-28 days | Statistically significant decrease in tumor growth | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in this compound research.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cell viability and proliferation.[16][17][18]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[3][19]

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from nM to µM) for the desired time periods (e.g., 24, 48, 72 hours).[1][5] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][16]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[5][20]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][16]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify this compound-induced apoptosis.[2][3]

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathways

This technique is used to determine the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt.[21][22][23]

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits the PI3K/Akt survival pathway.

Caption: this compound inhibits Hsp90, leading to client protein degradation.

Caption: A standard workflow for evaluating the anticancer effects of this compound.

Conclusion

This compound has emerged as a molecule of significant scientific interest, with a rich history transitioning from a natural insecticide to a potential anticancer agent. Its ability to target multiple, critical oncogenic pathways, including PI3K/Akt and Hsp90, underscores its therapeutic potential. This technical guide provides a foundational resource for researchers, consolidating key data and methodologies to facilitate further investigation into the promising therapeutic applications of this compound. Continued research is warranted to optimize its efficacy and address the challenges associated with its potential toxicity, with the ultimate goal of translating this natural product into a clinically valuable therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. This compound induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Mitochondrial Complex I Inhibitors Expose a Vulnerability for Selective Killing of Pten-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory Effects of B-, C-, and E-Ring-Truncated this compound Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits growth of breast cancer cells by modulating the expression of key members of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. broadpharm.com [broadpharm.com]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 20. researchhub.com [researchhub.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Biological Effects of Deguelin on Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deguelin is a naturally occurring rotenoid, a type of isoflavone, isolated from several plant species, including Derris trifoliata and Mundulea sericea.[1] It has garnered significant interest in the scientific community as a potential chemopreventive and chemotherapeutic agent due to its potent anti-tumorigenic properties.[2][3] Comprehensive research has demonstrated that this compound exerts its anticancer effects by modulating critical cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1][2] Its mechanism of action involves the targeting of multiple key signaling pathways that are often dysregulated in cancer.[4][5] This technical guide provides a detailed overview of the core biological effects of this compound, summarizing quantitative data, outlining experimental methodologies, and visualizing key molecular pathways.

Core Biological Effects and Mechanisms of Action

This compound's anti-cancer activity stems from its ability to intervene in several fundamental cellular processes.

Induction of Apoptosis

A primary mechanism through which this compound exerts its anti-proliferative effects is the induction of programmed cell death, or apoptosis.[6][7] It triggers apoptosis in a wide range of cancer cell lines, often in a dose- and time-dependent manner.[6][8] This is achieved by modulating the expression of key regulatory proteins in both intrinsic and extrinsic apoptotic pathways. This compound treatment leads to the upregulation of pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved PARP, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2, Mcl-1, and survivin.[3][6][9]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.[1][2] Depending on the cell type, this arrest can occur at different phases of the cell cycle. For instance, in colon cancer cells, this compound causes an arrest in the G1-S phase.[7] This is mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p27, which in turn decreases the expression of Cyclin E and CDK4.[1][7] The resulting increase in the hypophosphorylated, active form of the Retinoblastoma protein (pRb) leads to the inactivation of the E2F1 transcription factor, thereby blocking cell cycle progression.[1][7] In other cancers, such as multiple myeloma and non-small cell lung cancer, this compound has been shown to induce arrest at the G2/M phase.[2][10]

Anti-Angiogenic and Anti-Metastatic Effects

This compound demonstrates significant anti-angiogenic and anti-metastatic capabilities.[2][3] It can inhibit the formation of new blood vessels, a process critical for tumor growth and survival.[1][11] This is achieved primarily by targeting the Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in angiogenesis.[1][9] By inhibiting Heat Shock Protein 90 (Hsp90), this compound leads to the degradation of HIF-1α, which subsequently reduces the expression of its downstream target, Vascular Endothelial Growth Factor (VEGF).[1][12] Furthermore, this compound can suppress cancer cell migration and invasion by modulating pathways like PI3K/Akt and inhibiting matrix metalloproteinases (MMPs).[2]

Key Signaling Pathways Modulated by this compound

This compound's diverse biological effects are a consequence of its interaction with multiple intracellular signaling pathways.

PI3K/Akt Pathway Inhibition

One of the most well-documented mechanisms of this compound is its inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][11][13] this compound treatment has been shown to inhibit PI3K activity and reduce the levels of phosphorylated (active) Akt (pAkt) in various cancer cells, including human bronchial epithelial cells and leukemia cells.[1][13][14] This inhibition prevents the phosphorylation and inactivation of pro-apoptotic proteins like Bad and Bax, thereby promoting the caspase cascade and apoptosis.[1][11] The ability of this compound to suppress the PI3K/Akt pathway is central to its pro-apoptotic efficacy.[13][15]

Hsp90 Chaperone Function Disruption

This compound acts as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncogenic "client" proteins.[1][12][16] By binding to Hsp90, this compound disrupts its chaperone function, leading to the degradation of client proteins critical for tumor growth and survival, such as Akt, MEK1/2, HIF-1α, and NF-κB.[1][9] This mechanism underlies many of this compound's downstream effects, including apoptosis induction and anti-angiogenesis.[1][12] Interestingly, some studies suggest this compound interacts with the C-terminal ATP-binding pocket of Hsp90.[16]

Mitochondrial Bioenergetics Inhibition

This compound is a known inhibitor of mitochondrial complex I (NADH: ubiquinone oxidoreductase), a key component of the electron transport chain.[2][8][17] This inhibition disrupts mitochondrial function, leading to a decrease in oxygen consumption, ATP depletion, and the generation of reactive oxygen species (ROS).[8][18] The resulting mitochondrial permeability transition, characterized by the dissipation of the mitochondrial membrane potential, promotes the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[8][18] This direct effect on mitochondria represents a fundamental mechanism for its anticancer activity.[8]

Modulation of Other Pathways

In addition to the pathways above, this compound influences several other signaling networks, including:

-

NF-κB Pathway : Suppresses the activation of NF-κB, a key regulator of inflammation and cell survival.[1][2][4]

-

Wnt/β-catenin Pathway : Modulates the expression of key components in the Wnt signaling pathway in breast cancer cells.[2][19]

-

MAPK Pathways : Can activate the p38 MAPK pathway to induce apoptosis in colorectal cancer cells, while having minimal effects on the ERK/MAPK pathway in other contexts.[6][13]

-

AMPK Pathway : Activates AMPK, which can lead to the inhibition of mTOR and a subsequent decrease in the expression of the anti-apoptotic protein survivin.[1]

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell types and experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Citation(s) |

| HT-29 | Colon Cancer | 43.2 nM | Not Specified | [7] |

| SW480 | Colorectal Cancer | 122.02 nM | 24 hours | [6][20] |

| SW480 | Colorectal Cancer | 40.86 nM | 48 hours | [6][20] |

| SW620 | Colorectal Cancer | 36.57 nM | 24 hours | [6][20] |

| SW620 | Colorectal Cancer | 17.73 nM | 48 hours | [6][20] |

| RKO | Colorectal Cancer | 13.25 µM | 48 hours | [6][20] |

| A549 | Non-Small Cell Lung Cancer | 10.32 µM | 24 hours | [3] |

| A549 | Non-Small Cell Lung Cancer | 5.55 µM | 72 hours | [3] |

| H1299 | Non-Small Cell Lung Cancer | 5.95 µM | 24 hours | [3] |

| H1299 | Non-Small Cell Lung Cancer | 0.58 µM | 72 hours | [3] |

| MGC-803 | Gastric Cancer | 11.83 µM | 72 hours | [3] |

| MKN-45 | Gastric Cancer | 9.33 µM | 72 hours | [3] |

| HL-60 | Human Leukemia | 20.14 nM | 48 hours | [14] |

| GH3 | Prolactinoma | 151.8 nM | Not Specified | [21] |

| MMQ | Prolactinoma | 238.1 nM | Not Specified | [21] |

Table 2: Apoptosis Induction by this compound in Cancer Cells

| Cell Line | This compound Concentration | Exposure Time | Apoptosis Rate (%) | Method | Citation(s) |

| SW620 | 50 nM | 24 hours | ~30% | Annexin V-FITC/PI | [6] |

| SW620 | 50 nM | 48 hours | >90% | Annexin V-FITC/PI | [6] |

| RKO | 10 µM | Not Specified | Significant Apoptosis | Annexin V-FITC/PI | [6] |

| 1799 | 100 nM | 3 days | >50% | TUNEL Assay | [15] |

Detailed Methodologies for Key Experiments

The following protocols provide a general framework for assessing the biological effects of this compound. Specific parameters should be optimized for each cell line and experimental setup.

Cell Viability and Proliferation Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment : Treat cells with various concentrations of this compound (e.g., ranging from nM to µM) and a vehicle control (e.g., DMSO). Incubate for desired time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition : Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement : For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed.

-

Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be determined using non-linear regression analysis.[6]

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment : Grow cells in 6-well plates and treat with this compound and a vehicle control for the desired duration.

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Incubation : Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Data Acquisition : Analyze the stained cells using a flow cytometer. Annexin V-FITC detects externalized phosphatidylserine in apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Analysis : Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).[6][10]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., pAkt, total Akt, cleaved caspase-3, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.[6][9]

Visualization of Pathways and Workflows

Signaling Pathway Diagrams

Caption: this compound inhibits the PI3K/Akt survival pathway.

Caption: this compound induces G1/S cell cycle arrest via the p27/pRb/E2F1 axis.

Experimental Workflow Diagram

References

- 1. This compound, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]

- 3. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits the growth of colon cancer cells through the induction of apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis induction by the natural product cancer chemopreventive agent this compound is mediated through the inhibition of mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound inhibits the proliferation of human multiple myeloma cells by inducing apoptosis and G2/M cell cycle arrest: Involvement of Akt and p38 MAPK signalling pathway [hrcak.srce.hr]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effects of this compound on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. greenmedinfo.com [greenmedinfo.com]

- 15. academic.oup.com [academic.oup.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound inhibits growth of breast cancer cells by modulating the expression of key members of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound inhibits growth and prolactin synthesis in prolactinomas by targeting the PI3K/AKT/CREB3L1 pathway and ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Deguelin Solutions for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deguelin, a naturally occurring rotenoid, has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities across a wide range of cancer cell lines. Its mechanism of action primarily involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism. This compound has also been shown to interact with Hsp90, leading to the destabilization of several oncogenic proteins. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible results in cell culture-based assays. This document provides a detailed, step-by-step protocol for the preparation of this compound solutions for in vitro experimental use.

Data Presentation: Efficacy of this compound in Various Cancer Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in a selection of human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

| Cell Line | Cancer Type | Parameter | Concentration |

| MDA-MB-231 | Triple-Negative Breast Cancer | - | Growth inhibition from 37% to 87% at 1 µmol/L[1] |

| BT474 | Breast Carcinoma | - | Growth inhibition from 37% to 87% at 1 µmol/L[1] |

| MCF-7 | Breast Carcinoma | - | Growth inhibition from 37% to 87% at 1 µmol/L[1] |

| T47D | Breast Carcinoma | - | Growth inhibition from 37% to 87% at 1 µmol/L[1] |

| A549 | Non-Small Cell Lung Cancer | IC50 (24h) | 10.32 ± 1.21 µM[2] |

| A549 | Non-Small Cell Lung Cancer | IC50 (48h) | 7.11 ± 0.82 µM[2] |

| A549 | Non-Small Cell Lung Cancer | IC50 (72h) | 5.55 ± 0.42 µM[2] |

| H1299 | Non-Small Cell Lung Cancer | IC50 (24h) | 5.95 ± 0.60 µM[2] |

| H1299 | Non-Small Cell Lung Cancer | IC50 (48h) | 2.05 ± 0.18 µM[2] |

| H1299 | Non-Small Cell Lung Cancer | IC50 (72h) | 0.58 ± 0.23 µM[2] |

| HT-29 | Colon Cancer | IC50 | 4.32 x 10⁻⁸ M[2] |

| SW-620 | Colon Cancer | IC50 | 4.62 x 10⁻⁷ M[2] |

| SW480 | Colorectal Cancer | IC50 (24h) | 122.02 nM[3] |

| SW480 | Colorectal Cancer | IC50 (48h) | 40.86 nM[3] |

| SW620 | Colorectal Cancer | IC50 (24h) | 36.57 nM[3] |

| SW620 | Colorectal Cancer | IC50 (48h) | 17.73 nM[3] |

| RKO | Colorectal Cancer | IC50 (48h) | 13.25 µM[3] |

| MGC-803 | Gastric Cancer | IC50 (72h) | 11.83 µM[2] |

| MKN-45 | Gastric Cancer | IC50 (72h) | 9.33 µM[2] |

Experimental Protocols

Materials

-

This compound powder (purity ≥98%)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, nuclease-free, and pyrogen-free microcentrifuge tubes (1.5 mL or 2 mL)

-

Sterile, nuclease-free, and pyrogen-free pipette tips

-

Vortex mixer

-

Calibrated analytical balance

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

This compound is a potent bioactive compound. While some safety data sheets (SDS) classify it as not hazardous, others indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, it is prudent to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the powder and concentrated solutions. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Protocol for Preparing a 10 mM this compound Stock Solution

-

Preparation: Before handling this compound, ensure your workspace is clean and you are wearing the appropriate PPE.

-

Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.944 mg of this compound (Molecular Weight = 394.42 g/mol ).

-

Dissolving in DMSO:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube.

-

Add the calculated volume of sterile, cell culture grade DMSO to the tube. For a 10 mM stock, if you weighed 3.944 mg of this compound, add 1 mL of DMSO.

-

Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the DMSO stock solution is stable for at least 6 months.

-

Protocol for Preparing Working Solutions

-

Serial Dilutions: Prepare intermediate dilutions of the 10 mM this compound stock solution in 100% DMSO to achieve the desired final concentrations for your experiment. It is critical to perform serial dilutions in DMSO before adding the solution to the aqueous cell culture medium to prevent precipitation of the compound.[4]

-

Final Dilution in Culture Medium:

-

Directly add the appropriate volume of the DMSO-based working solution to the pre-warmed cell culture medium. It is recommended to add the this compound solution to the medium with gentle swirling to ensure rapid and uniform mixing.

-

The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[5] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is always best to determine the tolerance of your specific cell line.[5]

-

-

Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This will allow you to distinguish the effects of this compound from any potential effects of the solvent.

Mandatory Visualization

This compound's Impact on the PI3K/Akt/mTOR Signaling Pathway

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Experimental Workflow for this compound Solution Preparation

Caption: Step-by-step preparation of this compound solutions.

References

- 1. This compound inhibits growth of breast cancer cells by modulating the expression of key members of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

Methodologies for assessing the anti-proliferative effects of Deguelin on cancer cells.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deguelin, a natural rotenoid compound isolated from plants such as Mundulea sericea, has demonstrated significant anti-proliferative and pro-apoptotic activities against a variety of cancer cell types.[1][2] Its mechanism of action involves the modulation of key cellular signaling pathways, leading to cell cycle arrest and induction of programmed cell death.[2][3] These characteristics make this compound a promising candidate for cancer chemoprevention and therapy.

These application notes provide detailed methodologies for assessing the anti-proliferative effects of this compound on cancer cells. The protocols herein describe essential in vitro assays to quantify cell viability, apoptosis, and cell cycle distribution. Furthermore, this document outlines the key signaling pathways affected by this compound and provides a framework for their investigation.

Data Presentation

The anti-proliferative efficacy of this compound varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, the induction of apoptosis, and the effects on cell cycle distribution observed in various cancer cell lines upon treatment with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Incubation Time (hours) |

| Colorectal Cancer | SW480 | 122.02 nM | 24 |

| 40.86 nM | 48 | ||

| SW620 | 36.57 nM | 24 | |

| 17.73 nM | 48 | ||

| RKO | 13.25 µM | 48 | |

| HT-29 | 43.2 nM | Not Specified | |

| Lung Cancer | A549 | 6.47 µM | Not Specified |

| H1299 | 5.95 µM | 24 | |

| 2.05 µM | 48 | ||

| 0.58 µM | 72 | ||

| Breast Cancer | MDA-MB-231 | < 10⁻⁸ M | 72 |

| T47D | < 10⁻⁸ M | 72 | |

| Multiple Myeloma | U266 | 6 µM | 24 |

| Neuroblastoma | SH-SY5Y | 26.07 µM | 24 |

| 18.33 µM | 48 | ||

| 12.5 µM | 72 |

Data compiled from multiple sources.[1][4][5][6][7][8][9]

Table 2: Effects of this compound on Apoptosis in Cancer Cells

| Cancer Type | Cell Line | This compound Concentration | Apoptosis Percentage | Incubation Time (hours) |

| Colorectal Cancer | SW620 | 50 nM | ~30% | 24 |

| 50 nM | >90% | 48 | ||

| Multiple Myeloma | U266 | 6 µM | Increased | 24 |

| 12 µM | Increased | 24 | ||

| 18 µM | Increased | 24 |

Data compiled from multiple sources.[1][8]

Table 3: Effects of this compound on Cell Cycle Distribution in Cancer Cells

| Cancer Type | Cell Line | This compound Concentration | Effect on Cell Cycle |

| Breast Cancer | MDA-MB-231 | 1 µM | S phase arrest |

| Colorectal Cancer | HT-29 | 43.2 nM | G1-S phase arrest |

| Multiple Myeloma | U266 | 6, 12, 18 µM | G2/M phase arrest |

| Premalignant Human Bronchial Epithelial | 1799 | 10 nM, 100 nM | G2/M phase arrest |

Data compiled from multiple sources.[3][6][7][8][10]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.

1. PI3K/Akt Pathway: this compound is a known inhibitor of the PI3K/Akt signaling pathway.[2][3] By inhibiting PI3K activity, it prevents the phosphorylation and activation of Akt, a key downstream effector that promotes cell survival and inhibits apoptosis.[11][12] This leads to the dephosphorylation of pro-apoptotic proteins like Bad, ultimately promoting apoptosis.